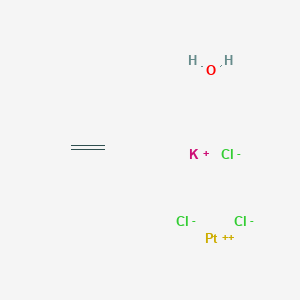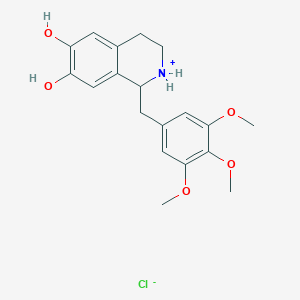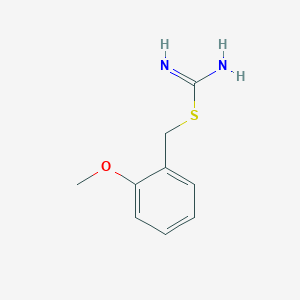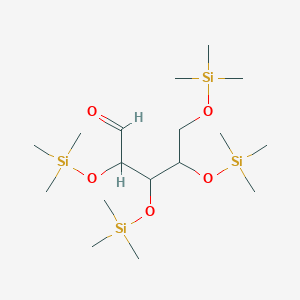
2,2,2-Trichloroethylene platinum(II)
説明
“2,2,2-Trichloroethylene platinum(II)” is a chemical compound with the molecular formula C2H4Cl3KOPt .
Synthesis Analysis
The synthesis of “2,2,2-Trichloroethylene platinum(II)” involves the use of catalysts such as butylene . Another method involves the synthesis of “2,2,2-Trichloroethylene platinum(II)” from dipotassium tetrachloroplatinate and ethylene .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trichloroethylene platinum(II)” is represented by the formula C2H4Cl3KOPt .
Chemical Reactions Analysis
The chemical reactions involving “2,2,2-Trichloroethylene platinum(II)” are not explicitly mentioned in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-Trichloroethylene platinum(II)” are not explicitly mentioned in the search results .
科学的研究の応用
Photocatalytic Activities
Platinum-ion-doped TiO2 (Pt(ion)-TiO2) synthesized by a sol-gel method demonstrated visible light photocatalytic activities for the degradation of chlorinated organic compounds. The study revealed that Pt(ion)-TiO2 exhibited a lower band gap compared to undoped TiO2 and showed higher photocatalytic activities under both UV and visible light irradiation. The optimal conditions for the photocatalytic activity of Pt(ion)-TiO2 were identified at a calcination temperature of 673 K and a Pt ion dopant concentration of 0.5 atom %. The material was effective in degrading dichloroacetate and 4-chlorophenol through an oxidative path and trichloroacetate via a reductive path under visible light, without a reduction in activity upon repeated use (Kim, Hwang, & Choi, 2005).
Sensor Development
A sensor utilizing platinum-functionalized titania nanotubes was developed for the detection of Trichloroethylene (TCE) in water samples. The titania nanotubes were synthesized through an electrochemical anodization technique, with platinum photocatalytically deposited on the nanotubes. This sensor showed a good response to TCE concentrations ranging from 10 to 1000 ppm (Jayamohan et al., 2013).
Catalytic Properties
The study on thermal dimerization of 1-substituted-3,4-dimethylphospholes within the coordination sphere of platinum(II) provided insights into the reaction mechanisms and the formation of various dimerization products. This research highlighted the versatility of platinum(II) compounds in facilitating complex chemical transformations and the potential applications in synthesizing novel organic compounds (Wilson et al., 1994).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
potassium;ethene;platinum(2+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGWIMEFFONKJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl3KOPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936900 | |
| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethylene platinum(II) | |
CAS RN |
123334-22-5, 16405-35-9 | |
| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloroethylene platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016405359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)




![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)




![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)